3-Amino-6-(trifluoromethyl)benzo[b]thiophene-2-carboxylic acid
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Overview
Description
3-Amino-6-(trifluoromethyl)benzo[b]thiophene-2-carboxylic acid is a compound that belongs to the class of benzothiophenes, which are heterocyclic compounds containing a benzene ring fused to a thiophene ring. The presence of the trifluoromethyl group (-CF3) and the carboxylic acid group (-COOH) in its structure makes it an interesting compound for various chemical and biological applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-6-(trifluoromethyl)benzo[b]thiophene-2-carboxylic acid typically involves the introduction of the trifluoromethyl group and the carboxylic acid group onto the benzothiophene ring. One common method involves the cyclization of appropriate precursors under specific conditions. For example, starting from a suitable benzothiophene derivative, the trifluoromethyl group can be introduced using reagents such as trifluoromethyl iodide (CF3I) in the presence of a base. The carboxylic acid group can be introduced through carboxylation reactions using carbon dioxide (CO2) under high pressure and temperature .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts and solvents are carefully chosen to ensure the efficiency and safety of the process.
Chemical Reactions Analysis
Types of Reactions
3-Amino-6-(trifluoromethyl)benzo[b]thiophene-2-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The carboxylic acid group can be reduced to form alcohol derivatives.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group can yield nitrobenzothiophene derivatives, while reduction of the carboxylic acid group can yield benzothiophene alcohols.
Scientific Research Applications
3-Amino-6-(trifluoromethyl)benzo[b]thiophene-2-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It can be used in the study of enzyme interactions and protein binding due to its unique structure.
Industry: Used in the development of agrochemicals and materials with specific properties.
Mechanism of Action
The mechanism by which 3-Amino-6-(trifluoromethyl)benzo[b]thiophene-2-carboxylic acid exerts its effects depends on its interaction with molecular targets. The trifluoromethyl group can enhance the lipophilicity and metabolic stability of the compound, allowing it to interact more effectively with biological membranes and proteins. The carboxylic acid group can participate in hydrogen bonding and ionic interactions, influencing the compound’s binding affinity to its targets .
Comparison with Similar Compounds
Similar Compounds
3-Amino-1-benzothiophene-2-carboxylic acid: Lacks the trifluoromethyl group, resulting in different chemical and biological properties.
6-(Trifluoromethyl)-1-benzothiophene-2-carboxylic acid: Lacks the amino group, affecting its reactivity and applications.
Uniqueness
The presence of both the trifluoromethyl group and the amino group in 3-Amino-6-(trifluoromethyl)benzo[b]thiophene-2-carboxylic acid makes it unique. The trifluoromethyl group enhances its lipophilicity and metabolic stability, while the amino group provides additional sites for chemical modification and interaction with biological targets.
Properties
IUPAC Name |
3-amino-6-(trifluoromethyl)-1-benzothiophene-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6F3NO2S/c11-10(12,13)4-1-2-5-6(3-4)17-8(7(5)14)9(15)16/h1-3H,14H2,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NPCFOGBKCLHHKV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1C(F)(F)F)SC(=C2N)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6F3NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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